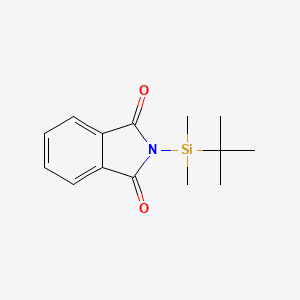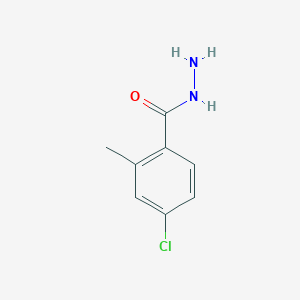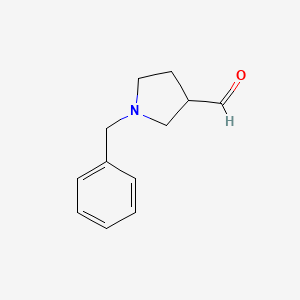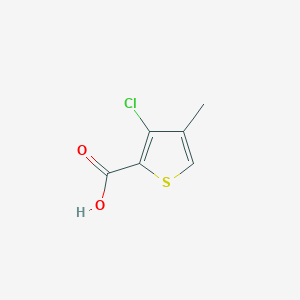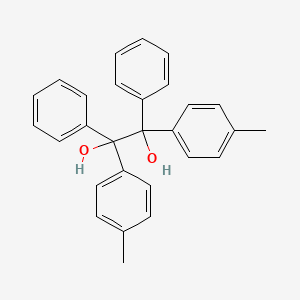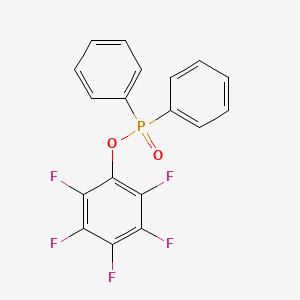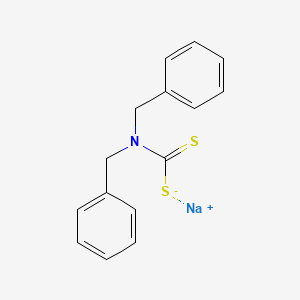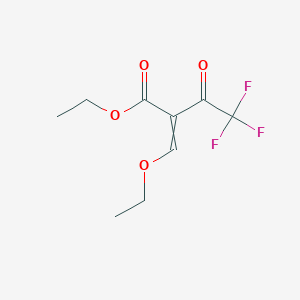![molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane CAS No. 344782-49-6](/img/structure/B1587816.png)
2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane” is a type of organic compound that contains boron atoms . It is related to other compounds such as “2-(2-Cyanophenyl)-1,3,2-dioxaborinane”, which is used in the synthesis of AMPA receptor antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C35H52B2O4 . It contains a fluorene core structure, which is a type of polycyclic aromatic hydrocarbon, with two boron atoms and four oxygen atoms attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.407 . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.9±48.0 °C at 760 mmHg, and a melting point of 126-130ºC (lit.) .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids and esters are widely used in sensing applications due to their ability to form reversible covalent bonds with diols, which are present in biomolecules like saccharides. This property is utilized in glucose sensors and other homogeneous assays or heterogeneous detection systems .
Drug Delivery Systems
Boronic esters play a crucial role in drug delivery systems by enhancing the permeation of drugs through model membranes. Their interaction with diols can alter the electrostatic or lipophilic properties of drugs, improving their effectiveness .
Self-Healing Materials
The reversible bonding capability of boronic esters also lends itself to the creation of self-healing materials. These materials can repair themselves after damage due to the dynamic nature of the boronic ester linkages .
Catalysis and Organic Synthesis
Boronic esters are indispensable components in organic synthesis, serving as catalysts and partners for reactions like Suzuki cross-coupling. They contribute significantly to the construction of complex molecules .
Medicinal Applications
Boronic compounds, including esters, are used in medicine for their antifungal, antibacterial, anticancer, and antiprotozoal properties. They also serve as probes for detecting reactive oxygen species .
Polymer Systems
Boronic acid-based linkages are applied in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins. Their quick exchange kinetics make them suitable for developing dynamic cross-links in polymers .
Separation and Immobilization
Boronic acids are used as ligands for the separation and immobilization of glycoproteins due to their unique chemistry. This application is significant in sensing as well as in analytical and preparative biochemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two boronic acid derivatives, followed by a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "1,3-propanediol", "Sodium carbonate", "Palladium(II) acetate", "Triphenylphosphine", "1,4-dioxane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "Starting material: Fluorene-9-carboxylic acid", "Reaction conditions: Boron tribromide, 1,4-dioxane", "Step 2: Synthesis of 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Starting material: 9,9-bis(2-ethylhexyl)fluorene", "Reaction conditions: Bromine, acetic acid", "Step 3: Coupling of boronic acid derivatives", "Starting materials: 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid, 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, sodium carbonate", "Step 4: Suzuki-Miyaura cross-coupling reaction", "Starting material: Coupled boronic acid derivatives", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, ethanol" ] } | |
CAS-Nummer |
344782-49-6 |
Molekularformel |
C35H52B2O4 |
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |
InChI-Schlüssel |
LGBZRFAFRYBGTM-UHFFFAOYSA-N |
SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
Kanonische SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



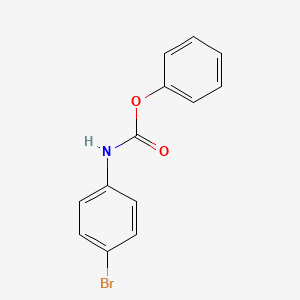
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)




